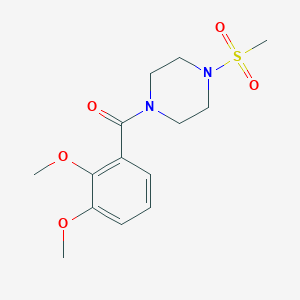![molecular formula C21H25FN2O3 B248477 [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone, also known as EFPM, is a novel compound that has recently gained attention in the field of medicinal chemistry. EFPM belongs to the class of piperazine derivatives that have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone is not fully understood. However, it is believed that [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone acts by modulating the activity of neurotransmitters in the brain. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has been shown to have a number of biochemical and physiological effects. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has been shown to decrease the levels of pro-inflammatory cytokines in the brain, which are known to be involved in the pathogenesis of various diseases. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has also been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has several advantages for lab experiments. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone is stable and can be easily synthesized in large quantities. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone is also soluble in a variety of solvents, which makes it easy to use in different experimental setups. However, [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has some limitations for lab experiments. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has a relatively short half-life, which can make it difficult to study its pharmacokinetics. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone also has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has several potential future directions for research. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone can be further studied for its potential as a therapeutic agent in various diseases, including depression, anxiety, and inflammation. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone can also be studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant properties. Further studies can also be conducted to understand the pharmacokinetics and pharmacodynamics of [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone, which can help in the development of more effective therapeutic agents.
Synthesis Methods
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone can be synthesized using a multistep synthetic route that involves the reaction of 4-(3-ethoxy-4-methoxy-benzyl)-piperazine with 2-fluoro-benzoyl chloride in the presence of a base. The resulting intermediate is then treated with an acid to obtain the final product, [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone. The synthesis method of [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has been optimized to obtain high yields and purity.
Scientific Research Applications
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has been extensively studied for its potential as a therapeutic agent in various diseases. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has also been studied for its potential as an antidepressant and anxiolytic agent. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone has been shown to be effective in animal models of depression and anxiety.
properties
Product Name |
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone |
|---|---|
Molecular Formula |
C21H25FN2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(8-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-6-4-5-7-18(17)22/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
LSRPXKSXMDQSSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)


![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
